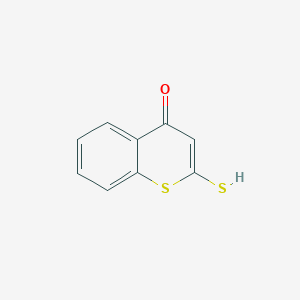

4-Hydroxy-2H-1-benzothiopyran-2-thione

Description

Contextualization within Thiocoumarin Chemistry and Bioisosteric Relationships

4-Hydroxy-2H-1-benzothiopyran-2-thione belongs to a class of compounds known as thiocoumarins. Thiocoumarins are sulfur analogues of coumarins, a well-known scaffold in medicinal chemistry recognized for a wide array of pharmacological properties, including antimicrobial and anticoagulant activities. researchgate.netnih.gov The substitution of one or more oxygen atoms with sulfur is a common strategy in medicinal chemistry and drug discovery, a concept known as bioisosterism. nih.gov This substitution is employed to modulate the physicochemical properties of a molecule, potentially enhancing its biological activity or altering its metabolic profile. nih.gov

In the coumarin (B35378) scaffold, two different oxygen atoms can be replaced by sulfur, leading to three distinct classes of bioisosteres:

Thiocoumarins (1-benzothiopyran-2-ones): The pyran ring oxygen is replaced by sulfur.

2-Thioxocoumarins: The carbonyl oxygen at position 2 is replaced by sulfur.

Dithiocoumarins (1-benzothiopyran-2-thiones): Both the ring oxygen and the carbonyl oxygen are replaced by sulfur. nih.gov

This compound is a derivative of the dithiocoumarin scaffold. The presence of the sulfur atom, which is electron-deficient and bivalent, introduces unique electronic and steric properties compared to its oxygen-containing coumarin counterpart. nih.gov These properties can influence how the molecule interacts with biological targets. nih.gov Despite the potential offered by this structural modification, thiocoumarins, and particularly dithiocoumarins, have received considerably less attention from the research community compared to the extensively explored coumarin family. nih.gov

Historical Development and Significance in Heterocyclic Research

The exploration of 4-hydroxythiocoumarins and their dithiocarbonyl analogues has a history rooted in the need for versatile synthetic intermediates. The 4-hydroxy derivative of dithiocoumarin, specifically, has been utilized as a key starting material since the 1980s, following the description of an efficient protocol for its preparation. nih.gov This method involves the reaction of 2'-chloroacetophenones with carbon disulfide in the presence of sodium hydride to generate the 4-hydroxydithiocoumarin anion, which upon kinetic protonation yields the final product. nih.gov

Historically, the synthesis of the related 4-hydroxythiocoumarin often involved the traditional reaction of a thiophenol with malonic acid, which frequently resulted in low yields. nih.gov More recent advancements have proposed alternative two-step methods, such as the formation of an intermediate dithiophenyl ester of malonic acid, to achieve higher yields under more moderate conditions. nih.gov

The primary significance of this compound in heterocyclic research lies in its role as a versatile precursor for the synthesis of more complex molecules. nih.gov Its reactive nature allows for various chemical transformations, making it a valuable building block for constructing novel heterocyclic systems. nih.govnih.gov

Scope and Objectives of Current Research Directions

Contemporary research on this compound and its analogues is focused on leveraging its reactivity to develop novel synthetic methodologies and create diverse molecular architectures. A key objective is the efficient and regioselective synthesis of new derivatives. nih.gov

Current research efforts include:

Synthesis of Functionalized Derivatives: The 4-hydroxy group serves as a handle for further functionalization. For instance, it can be converted into a tosylate, which then undergoes substitution reactions to introduce various moieties, such as in the synthesis of 4-(4′-aryloxybut-2′-ynylthio) thiocoumarins. nih.gov

Development of Novel Cyclization Reactions: Researchers are exploring new catalytic methods to construct complex fused-ring systems. An example is an unprecedented and efficient thio[3+2] cyclization reaction of 4-hydroxydithiocoumarins with trans-β-nitrostyrenes, catalyzed by potassium carbonate, to form tricyclic molecules under mild conditions. nih.gov This method allows for the regioselective formation of new carbon-carbon and carbon-sulfur bonds. nih.gov

Use as a Precursor for Other Heterocycles: The compound is a starting material for creating other heterocyclic scaffolds. For example, through sequential thermal and catalyzed Claisen rearrangements, it is possible to achieve a thiocoumarin-annulated furopyran moiety. nih.gov

The overarching goal of these research directions is to expand the chemical space around the thiocoumarin scaffold, providing a library of novel compounds for further investigation, particularly in the field of medicinal chemistry where related structures have shown promise. nih.govnih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₆O₂S |

| Synonyms | 4-hydroxythiochromen-2-one |

Note: Data sourced from publicly available chemical databases. lgcstandards.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-hydroxythiocoumarin |

| 4-acetylthiocoumarin |

| 4-(4′-aryloxybut-2′-ynylthio) thiocoumarin |

| 2'-chloroacetophenone |

| trans-β-nitrostyrene |

| thiophenol |

| malonic acid |

| dithiophenyl ester of malonic acid |

| coumarin |

| thiocoumarin |

| 2-thioxocoumarin |

| dithiocoumarin |

| 1-benzothiopyran-2-one |

| 1-benzothiopyran-2-thione |

Structure

3D Structure

Properties

Molecular Formula |

C9H6OS2 |

|---|---|

Molecular Weight |

194.3 g/mol |

IUPAC Name |

2-sulfanylthiochromen-4-one |

InChI |

InChI=1S/C9H6OS2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,11H |

InChI Key |

MBBGCXYNNJWPRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(S2)S |

Synonyms |

4-hydroxy dithiocoumarin 4-hydroxy-2H-1-benzothiopyran-2-thione 4-hydroxydithiocoumarin |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 2h 1 Benzothiopyran 2 Thione and Its Derivatives

Classical and Contemporary Synthetic Routes

The traditional synthetic pathways to 4-hydroxy-2H-1-benzothiopyran-2-thione and its derivatives often involve multi-step procedures and sometimes harsh reaction conditions. However, these methods have been foundational in establishing the chemistry of thiocoumarins and continue to be relevant.

Condensation reactions are a cornerstone in the synthesis of the 4-hydroxythiocoumarin scaffold. A traditional and widely recognized method involves the condensation of a thiophenol with malonic acid in the presence of phosphoryl chloride (POCl₃) and aluminum chloride (AlCl₃) under prolonged heating. nih.gov While this method is effective, it often results in low yields. nih.gov An alternative two-step approach has been proposed, which involves the formation of an intermediate dithiophenyl ester of malonic acid under moderate conditions, leading to higher yields. nih.gov

Another key condensation strategy is the reaction of 3-(4-methoxyphenyl)-1-tetralol with 4-hydroxy-1-thiocoumarin, which is a crucial step in the synthesis of the anticoagulant rodenticide, thioflocoumafen. nih.gov Furthermore, three-component condensation reactions have been developed to introduce diversity at the 3-position of the thiocoumarin ring. For instance, the condensation of amines, α-amino acids, ureas, or carbamates with 4-hydroxythiocoumarin in the presence of tri-ethylorthoformate allows for the synthesis of 3-aminomethylene-substituted thiocoumarins. nih.gov

The table below summarizes key condensation reactions for the synthesis of 4-hydroxythiocoumarin and its derivatives.

| Reactants | Reagents/Conditions | Product | Reference(s) |

| Thiophenol, Malonic acid | POCl₃, AlCl₃, prolonged heating | 4-Hydroxythiocoumarin | nih.gov |

| 3-(4-methoxyphenyl)-1-tetralol, 4-Hydroxy-1-thiocoumarin | - | Thioflocoumafen | nih.gov |

| 4-Hydroxythiocoumarin, Amines/α-amino acids/ureas/carbamates | Tri-ethylorthoformate | 3-Aminomethylenethiocoumarins | nih.gov |

The construction of the benzothiopyranone core, the fundamental structure of thiocoumarins, is often achieved through annulation and cyclization reactions. A prominent method is the Friedel-Crafts type intramolecular cyclization of a precursor molecule. nih.gov This approach allows for the formation of the fused ring system characteristic of thiocoumarins.

In a more specialized approach, a thio[3+2] cyclization reaction has been reported for the synthesis of tricyclic molecules. This reaction involves 4-hydroxydithiocoumarins and trans-β-nitrostyrenes, catalyzed by potassium carbonate, leading to the formation of a new five-membered ring fused to the thiocoumarin scaffold. nih.gov This method is noted for its efficiency, mild conditions, and regioselectivity in forming C-C and C-S bonds. nih.gov

Multicomponent reactions (MCRs) and domino processes have emerged as powerful tools in the synthesis of complex thiocoumarin derivatives, offering advantages in terms of efficiency and atom economy. nih.gov A notable example is the domino Knoevenagel-hetero-Diels-Alder reaction, which has been utilized for the green synthesis of benzopyran-annulated thiopyrano[2,3-b]thiochromen-5(4H)-ones in water. nih.gov

Three-component reactions involving 4-hydroxycoumarin, which can be analogously applied to its thio-derivatives, have been extensively reviewed. clockss.org These reactions allow for the construction of diverse heterocyclic systems fused to the coumarin (B35378) core. clockss.org For instance, a three-component reaction of chromone-3-carbaldehyde, 4-hydroxycoumarin, and cyclohexyl isocyanide can produce furocoumarin derivatives. clockss.org

The following table highlights examples of multicomponent and domino reactions in the synthesis of thiocoumarin derivatives.

| Reaction Type | Reactants | Product | Reference(s) |

| Domino Knoevenagel-hetero-Diels-Alder | - | Benzopyran-annulated thiopyrano[2,3-b]thiochromen-5(4H)-ones | nih.gov |

| Three-component reaction | Chromone-3-carbaldehyde, 4-Hydroxycoumarin, Cyclohexyl isocyanide | Furocoumarin derivatives | clockss.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for thiocoumarins, focusing on greener catalysts and reaction conditions.

The shift towards greener synthesis has led to the exploration of alternatives to traditional Lewis acid catalysts like AlCl₃. nih.gov Organocatalysis represents a promising green approach. For example, a one-step organocatalytic synthesis of 4-acylcoumarins from 4-chlorocoumarin has been reported, which could be extended to thiocoumarin analogues. nih.gov This method avoids the use of transition metal catalysts. researchgate.net

Enzymatic synthesis has also been explored. For instance, a mutated β-D-glucuronidase has been used as a biocatalyst for the glycosylation of 7-mercapto-4-methyl coumarin, showcasing the potential of biocatalysis in modifying thiocoumarin structures under mild conditions. mdpi.com

Solvent-free reaction conditions offer significant environmental benefits by reducing waste and simplifying product purification. A simple, solvent-free method for the synthesis of (thio)esters from acid chlorides using ferric chloride (FeCl₃) as a heterogeneous catalyst has been reported. tudelft.nl This approach could potentially be adapted for the synthesis of thiocoumarin precursors.

While high-pressure synthesis is a known technique for inducing phase transitions in materials, its application in the synthesis of thiocoumarins is not yet widely documented. aps.org However, the exploration of high-pressure conditions could offer novel pathways to access unique thiocoumarin structures.

Advanced Synthetic Techniques and Optimization

The synthesis of this compound and its derivatives benefits from advanced methodologies that enhance efficiency, yield, and selectivity. These techniques are crucial for overcoming challenges associated with traditional synthetic routes and for enabling the creation of a diverse range of structurally complex molecules.

Phase Transfer Catalysis Applications

Phase Transfer Catalysis (PTC) has emerged as a powerful tool in organic synthesis, offering significant advantages for reactions involving immiscible phases. biomedres.usresearchgate.net This methodology is particularly relevant for the synthesis of heterocyclic compounds, where it can accelerate reaction rates, improve yields, and allow for milder reaction conditions. biomedres.us The core principle of PTC involves the use of a catalyst, typically a quaternary ammonium (B1175870) salt or a crown ether, to transport a reactive anion from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate occurs. core.ac.ukyoutube.com

In the context of this compound, PTC can be hypothetically applied to facilitate reactions such as O-alkylation or C-alkylation at the 4-position. The hydroxyl group can be deprotonated by a base in the aqueous phase, and the resulting anion can be shuttled into the organic phase by the phase-transfer catalyst to react with an alkylating agent. This avoids the need for strong, anhydrous bases and non-polar solvents, making the process more economical and environmentally friendly. phasetransfer.com

The efficiency of PTC is dependent on several factors, including the nature of the catalyst, the solvent system, the base, and the reaction temperature. For instance, quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336® are commonly employed due to their high solubility in organic solvents. researchgate.netphasetransfer.com The choice of solvent can also significantly impact the reaction outcome, with aprotic solvents often being preferred. researchgate.net

Table 1: Common Phase-Transfer Catalysts and Their Potential Applications

| Catalyst Type | Example(s) | Potential Application in Benzothiopyran Synthesis |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC), Aliquat 336® | O-alkylation, C-alkylation, Thionation reactions |

| Crown Ethers | 18-Crown-6 | Complexation with alkali metal cations to enhance anion reactivity |

| Polyethylene Glycols (PEGs) | PEG-400, PEG-600 | Low-cost, non-toxic catalysts for various substitution reactions |

While direct literature on the application of PTC for the synthesis of this compound is scarce, the principles established for analogous systems like 4-hydroxycoumarins suggest its high potential. taylorandfrancis.com The use of PTC could streamline the synthesis of various derivatives, contributing to the exploration of their chemical and biological properties.

Regioselective Synthesis Strategies

Regioselectivity, the control of the site of chemical reaction, is a critical aspect of synthesizing substituted benzothiopyran derivatives. The benzothiopyran scaffold possesses multiple reactive sites, and directing a reaction to a specific position is essential for obtaining the desired isomer and avoiding the formation of complex product mixtures. Challenges in achieving regioselectivity can arise, particularly when introducing substituents onto the benzene (B151609) ring of the benzothiopyran system. vulcanchem.com

For instance, in the synthesis of substituted 4-hydroxy-2H-1-benzothiopyran-2-thiones, electrophilic substitution reactions on the benzene ring could potentially occur at several positions. The directing effects of the hydroxyl group and the sulfur-containing ring will influence the position of substitution. Therefore, the development of synthetic strategies that allow for precise control over the regiochemical outcome is of high importance.

One common approach to achieve regioselectivity is through the use of starting materials that already possess the desired substitution pattern. For example, the synthesis could commence from a pre-substituted thiophenol, which would then be cyclized to form the benzothiopyran ring with the substituents in the correct positions.

Another strategy involves the use of directing groups, which can temporarily block certain positions or activate others towards reaction. After the desired substitution has been achieved, the directing group can be removed. While specific examples for this compound are not extensively documented, similar strategies have been successfully employed in the synthesis of other complex heterocyclic systems. researchgate.net

The condensation reaction between a substituted thiophenol and a suitable three-carbon synthon is a key step where regioselectivity can be controlled. The nature of the reactants and the reaction conditions can influence the cyclization pathway, leading to the preferential formation of one regioisomer over others. For example, the synthesis of the oxygen analogue, 4-hydroxy-1-thiocoumarin, involves the condensation of a tetralone derivative with 4-hydroxy-1-thiocoumarin itself, highlighting a strategy for building complexity on a pre-existing heterocyclic core. nih.gov

Table 2: Factors Influencing Regioselectivity in Benzothiopyran Synthesis

| Factor | Description |

| Substituent Effects | The electronic nature (electron-donating or electron-withdrawing) of existing substituents on the benzene ring directs incoming electrophiles to specific positions. |

| Steric Hindrance | Bulky substituents can block access to adjacent positions, favoring reaction at less hindered sites. |

| Reaction Conditions | Parameters such as temperature, solvent, and catalyst can influence the kinetic versus thermodynamic control of a reaction, thereby affecting the regioisomeric ratio of the products. |

| Nature of the Reagents | The choice of electrophile or nucleophile can significantly impact the regiochemical outcome of the reaction. |

Ultimately, the successful regioselective synthesis of this compound derivatives relies on a deep understanding of the reactivity of the benzothiopyran ring system and the careful selection of synthetic strategies and reaction conditions.

Reactivity and Chemical Transformations of 4 Hydroxy 2h 1 Benzothiopyran 2 Thione

Electrophilic and Nucleophilic Reactions

The dual electrophilic and nucleophilic nature of 4-hydroxy-2H-1-benzothiopyran-2-thione and its tautomers allows for a wide range of reactions.

More commonly, electrophilic attack occurs at the sulfur atom of the thione group or the oxygen of the hydroxyl group. Alkylation and acylation reactions are prime examples. Alkylation of the related 4-hydroxydithiocoumarin or 2-mercapto-1-thiochromone exclusively yields S-alkyl derivatives. researchgate.net In contrast, acylation with acid anhydrides can lead to a mixture of O- and S-acyl products. researchgate.net

The C-2 carbon of the thione group is electrophilic and susceptible to nucleophilic attack. This reactivity is central to many transformations of this compound. For instance, reactions with amines can lead to the formation of different products. In a one-pot, three-component reaction, 4-hydroxy-2H-chromene-2-thiones react with aniline (B41778) derivatives and tert-butyl nitrite (B80452) to yield hydrazone derivatives, where the C=S group at the C-2 position is converted into a C=O group. researchgate.netresearcher.life

Under certain conditions, nucleophilic attack can initiate ring-opening processes. The stability of the benzothiopyran ring is a significant factor, but strong nucleophiles can lead to the cleavage of the heterocyclic ring, offering a pathway to structurally diverse molecules.

Cycloaddition Reactions and Rearrangements

The diene-like character of the pyran or thiopyran ring in certain tautomeric forms allows this compound to participate in cycloaddition reactions. These reactions are valuable for the construction of more complex polycyclic systems.

Density functional theory (DFT) studies have been employed to investigate the inverse electron demand Diels-Alder (IEDDA) reactions of related 2H-(thio)pyran-2-(thi)ones with strained alkynes. rsc.org These studies show that the reactivity is highly dependent on the nature of the dienophile and the specific structure of the 2H-(thio)pyran-2-(thi)one derivative. rsc.org For example, endo-bicyclo[6.1.0]nonyne (endo-BCN) reacts significantly faster with 2H-thiopyran-2-one compared to other derivatives due to lower distortion energy. rsc.org

Rearrangement reactions can also occur, often initiated by light or heat, leading to the formation of isomeric structures. These rearrangements can involve the migration of substituents or a reorganization of the ring system itself, providing access to novel heterocyclic scaffolds.

Hetero Diels-Alder Cycloadditions

The thiocarbonyl group (C=S) is known to be a highly reactive heterodienophile in [4+2] cycloaddition reactions, often referred to as hetero-Diels-Alder reactions. thieme-connect.com This reactivity stems from the lower energy of the π* molecular orbital of the C=S bond compared to the C=O bond, making it more susceptible to attack by the Highest Occupied Molecular Orbital (HOMO) of a diene. wikipedia.org Thioketones, in general, are recognized as "superdienophiles" due to their enhanced reactivity in trapping dienes. tandfonline.com

While specific examples involving this compound as the dienophile in hetero-Diels-Alder reactions are not extensively documented, its structural features suggest a strong potential for such transformations. The reaction would involve the thiocarbonyl group acting as a 2π component, reacting with a 1,3-diene to form a six-membered heterocyclic ring containing a sulfur atom. The reaction is expected to be regioselective, and the presence of the hydroxyl group could influence the stereochemical outcome. researchgate.netuitm.edu.my

In a typical reaction, a diene would add across the C=S bond of this compound, leading to the formation of a spiro-thiopyran derivative. The reactivity can be further tuned by the choice of diene and reaction conditions, such as the use of Lewis acid catalysts, which are known to accelerate hetero-Diels-Alder reactions by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The general scheme for such a reaction is depicted below.

General Scheme of Hetero-Diels-Alder Reaction:

The table below summarizes the expected components and products of such a reaction.

| Dienophile | Diene | Potential Product | Reaction Type |

| This compound | 1,3-Butadiene | Spiro[benzothiopyrano[2,3-c]thiopyran]-4-ol | [4+2] Cycloaddition |

| This compound | Cyclopentadiene | Spiro[benzothiopyrano[2,3-c]thiopyran]-4-ol derivative | [4+2] Cycloaddition |

Thio-Claisen Rearrangements and Other Molecular Rearrangements

The 4-hydroxy group of this compound allows for facile S-alkylation, leading to precursors for sigmatropic rearrangements, most notably the thio-Claisen rearrangement. wikipedia.org This pericyclic reaction is a powerful tool for carbon-carbon bond formation and the synthesis of complex heterocyclic systems.

Research on the closely related 4-hydroxythiocoumarins has demonstrated the utility of this transformation. rsc.org Alkylation of 4-hydroxythiocoumarins with allyl and propargyl halides regioselectively yields the corresponding S-ethers. rsc.org These intermediates, upon heating, undergo a uzh.chuzh.ch-sigmatropic rearrangement to furnish fused thiopyran and thiophene (B33073) derivatives. rsc.orgsemanticscholar.org

For instance, the thio-Claisen rearrangement of S-allyl ethers of 4-hydroxythiocoumarins leads to the formation of 3-allyl-4-mercaptocoumarin, which can then undergo further cyclization. rsc.org More interestingly, the rearrangement of S-propargyl ethers is solvent-dependent, yielding different cyclized products. rsc.org This highlights the synthetic versatility of the thio-Claisen rearrangement in this class of compounds. The reaction of various 4-hydroxythiocoumarins with 2-methylbut-3-yn-2-ol in the presence of an acid catalyst can directly provide cyclized products. rsc.org

The table below outlines the transformation of S-allyl and S-propargyl ethers of 4-hydroxythiocoumarins via thio-Claisen rearrangement. rsc.org

| Starting Material | Rearrangement Type | Product |

| S-Allyl ether of 4-hydroxythiocoumarin | Thio-Claisen Rearrangement | Fused thiopyran derivative |

| S-Propargyl ether of 4-hydroxythiocoumarin | Thio-Claisen Rearrangement | Fused thiophene or thiopyran derivative (solvent dependent) |

These findings suggest that 4-S-allyl- and 4-S-propargyl-2H-1-benzothiopyran-2-thiones would undergo similar rearrangements to produce novel fused heterocyclic systems, such as thiochromeno[4,3-b]pyran derivatives. nih.govingentaconnect.comtandfonline.comresearchgate.netnih.gov

Oxidative and Reductive Transformations

Oxidative Cross-Coupling Reactions

The thiol tautomer of this compound is a suitable substrate for oxidative cross-coupling reactions, enabling the formation of new carbon-sulfur or heteroatom-sulfur bonds. rsc.org These reactions typically proceed through the formation of a sulfenyl radical or a related reactive sulfur species, which then couples with another nucleophile. rsc.org

A notable example is the oxidative cross-dehydrogenative coupling reaction. Research has shown that 4-hydroxy-2H-chromene-2-thione, an oxygen analog, can be coupled with indoles at the C-3 position using a combination of molecular iodine and a peroxide oxidant. This reaction proceeds under mild conditions and provides good yields of 3-sulfenylindole derivatives. This methodology demonstrates the potential for forming C-S bonds by activating a C-H bond of a coupling partner.

Furthermore, the oxidative homo-coupling of terminal alkynes, known as the Glaser-Eglinton-Hay coupling, is a well-established method for synthesizing symmetrical diynes. youtube.comresearchgate.net While not a direct reaction of the thione, the thiol tautomer could potentially participate in similar oxidative couplings with various partners, such as other thiols, amines, or activated carbon nucleophiles. acs.org The general principle involves the oxidation of the thiol to a reactive intermediate that is then trapped by the coupling partner. organic-chemistry.org

The following table summarizes a representative oxidative cross-coupling reaction.

| Substrate 1 | Substrate 2 | Reagents | Product Type |

| This compound (thiol tautomer) | Indole | I₂, TBHP, DMSO | 3-(Benzothiopyranylthio)indole |

Selective Reduction Methodologies

The selective reduction of the thiocarbonyl group in this compound presents a synthetic challenge due to the presence of other reducible functionalities, such as the ester group within the lactone ring. The goal of selective reduction would be to either form the corresponding thiol (4-hydroxy-2H-1-benzothiopyran-2-thiol) or to completely reduce the thiocarbonyl to a methylene (B1212753) group (4-hydroxy-2H-1-benzothiopyran).

General methods for the reduction of thioketones can be applied. For the conversion of the thiocarbonyl group to a thiol, reagents that can deliver a hydride to the carbon atom of the C=S bond are required. One such method involves the use of lithium diisopropylamide (LDA), which, in some cases, can act as a hydride donor to reduce non-enolizable thioketones to their corresponding thiols. uzh.ch The resulting thiolate can then be protonated upon workup. wikipedia.org

For the complete reduction of the thiocarbonyl to a methylene group (desulfurization), more drastic reducing conditions are typically necessary. This transformation is analogous to the Wolff-Kishner or Clemmensen reduction of ketones. However, the specific conditions would need to be carefully chosen to avoid the reduction of the lactone.

The table below outlines potential selective reduction strategies.

| Desired Transformation | Potential Reagents | Product |

| C=S to CH-SH | 1. LDA; 2. H₃O⁺ | 4-Hydroxy-2H-1-benzothiopyran-2-thiol |

| C=S to CH₂ | Raney Nickel, H₂ | 4-Hydroxy-2H-1-benzothiopyran |

It is important to note that the reactivity of the lactone ring must be considered, and milder, more selective reagents may be required to achieve the desired transformation without side reactions. masterorganicchemistry.comacs.org

Spectroscopic and Structural Data for this compound Remain Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed experimental data for the spectroscopic and structural characterization of the chemical compound this compound is not publicly available. As a result, the generation of a scientifically accurate article with the specific data points requested is not possible at this time.

Searches were conducted to locate primary sources containing Proton (¹H) NMR, Carbon-13 (¹³C) NMR, and mass spectrometry (MS) data for the target compound. This included queries aimed at its synthesis, purification, and analytical characterization. The search also encompassed related terms such as "4-hydroxythiocoumarin thione" and the compound's molecular formula, C₉H₆OS₂.

While information is available for analogous compounds, such as 4-hydroxycoumarins (the oxygen-based counterparts) and other benzothiazine derivatives, this data cannot be accurately extrapolated to this compound. nih.govnih.gov Spectroscopic characteristics are highly specific to a molecule's unique structure, including the presence of sulfur atoms in the heterocyclic ring and as a thione group, which significantly influences the electronic environment and, consequently, the NMR and MS readouts.

General principles of the requested analytical techniques are well-documented.

NMR Spectroscopy: This technique is a cornerstone for determining the precise structure of organic molecules. ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively. For a compound like this compound, NMR would be crucial for confirming the connectivity of the atoms and for studying the potential tautomerism between the enol (4-hydroxy) and keto forms, a phenomenon observed in similar heterocyclic systems. nih.govbeilstein-journals.org

Mass Spectrometry: MS techniques are used to determine the molecular weight and elemental formula of a compound and to gain structural insights through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. nih.gov Electron Ionization (EI) typically causes extensive fragmentation, creating a characteristic "fingerprint" for the molecule, while Electrospray Ionization (ESI) is a softer technique often used for less volatile or thermally fragile molecules, usually showing the molecular ion or a protonated version of it. nih.govstackexchange.comnd.edu

Further research and publication in peer-reviewed journals are required before a detailed and authoritative article on the spectroscopic properties of this compound can be written.

Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the conformational landscape of a molecule. These methods measure the vibrational energies of molecular bonds, which are unique to the types of atoms and the bonds connecting them. For 4-Hydroxy-2H-1-benzothiopyran-2-thione, these studies are crucial for confirming its key chemical features.

The analysis of IR and Raman spectra allows for the identification of characteristic vibrational frequencies associated with specific functional groups and bonds within the molecule. While a dedicated experimental spectrum for this compound is not widely published, the expected absorption and scattering bands can be predicted based on established group frequencies and data from similar compounds. researchgate.netnih.gov

Key functional groups and their expected vibrational modes include:

O-H Stretching: The hydroxyl (-OH) group is expected to produce a prominent, broad absorption band in the IR spectrum, typically in the range of 3400-3600 cm⁻¹. This broadening is a characteristic result of intermolecular hydrogen bonding in the solid state or in concentrated solutions.

C=S Stretching: The thione (C=S) group is a defining feature of this molecule. Its stretching vibration is typically weaker than a carbonyl (C=O) stretch and is expected in the region of 1050-1250 cm⁻¹. The precise frequency can be influenced by conjugation with the adjacent double bond and aromatic ring.

Aromatic C-H and C=C Stretching: The benzofused ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear as sharp, medium-intensity bands just above 3000 cm⁻¹. lgcstandards.com In-ring C=C stretching vibrations produce a series of bands in the 1400-1600 cm⁻¹ region.

C-S Stretching: The thiopyran ring contains a C-S bond, which has a characteristic stretching frequency in the 600-800 cm⁻¹ range.

The following table summarizes the anticipated vibrational frequencies for the key functional groups of this compound.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Hydroxyl | O-H | 3400 - 3600 | Stretching (broad) |

| Aromatic | C-H | 3000 - 3100 | Stretching |

| Thione | C=S | 1050 - 1250 | Stretching |

| Aromatic/Enol | C=C | 1400 - 1600 | Stretching |

| Thiopyran Ring | C-S | 600 - 800 | Stretching |

This table represents expected frequency ranges based on general spectroscopic data and is not derived from direct experimental measurement of the title compound.

Vibrational spectroscopy, often paired with quantum chemical calculations like Density Functional Theory (DFT), is instrumental in conformational analysis. lookchem.comnih.gov For this compound, conformational isomers could arise from the rotation of the hydroxyl group.

Researchers studying similar molecules have successfully used this combined approach to determine rotational barriers and identify the most stable conformer. nih.gov Such an analysis for the title compound would involve calculating the potential energy surface as a function of the dihedral angle of the C-C-O-H bond. Different conformers would likely exhibit subtle but detectable shifts in their vibrational spectra, particularly for modes involving the hydroxyl group. However, a specific conformational analysis of this compound is not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular connectivity.

For this compound, a single-crystal X-ray diffraction study would definitively confirm the connectivity of the atoms, the planarity of the benzothiopyran ring system, and the tautomeric form present in the crystal.

While crystal structure data for the title compound is not found, a study on the parent molecule, 2H-1-benzothiopyran-2-thione (also known as dithiocoumarin), has been published. researchgate.net This analysis confirmed the molecule is essentially planar. researchgate.net It is expected that the 4-hydroxy derivative would retain this core planarity. The crystallographic data for the parent compound provides a valuable reference for understanding the fundamental geometry of the ring system.

Crystallographic Data for the Parent Compound: 2H-1-benzothiopyran-2-thione

| Parameter | Value |

| Formula | C₉H₆S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8220 (6) |

| b (Å) | 5.7190 (4) |

| c (Å) | 18.5270 (13) |

| β (°) | 97.436 (2) |

| V (ų) | 821.82 (10) |

Data sourced from a study on the parent compound C₉H₆S₂. researchgate.net

The crystal packing of this compound would be significantly influenced by intermolecular forces, primarily hydrogen bonding. The 4-hydroxy group acts as a hydrogen bond donor, while the sulfur atom of the thione group can act as a hydrogen bond acceptor. This would likely lead to the formation of O-H···S hydrogen bonds, a key interaction that would organize the molecules into chains or dimeric motifs in the crystal lattice. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can predict a molecule's geometry, stability, and reactivity. For 4-Hydroxy-2H-1-benzothiopyran-2-thione, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311+G*, could determine its optimized three-dimensional structure. mdpi.comresearchgate.net

Furthermore, DFT can generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution and identify sites susceptible to nucleophilic or electrophilic attack. mdpi.com For this compound, the electron-rich oxygen and sulfur atoms would likely appear as regions of negative potential, highlighting them as potential sites for interaction.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Benzothiopyran Analogue This table presents hypothetical data for a related benzothiopyran compound to illustrate the typical output of DFT calculations.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -2.0 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.2 Debye | Measure of molecular polarity. |

Data is illustrative, based on typical values for similar heterocyclic compounds.

Ab initio methods are another class of quantum chemical calculations based on first principles, without reliance on experimental data. These methods are particularly useful for predicting the pathways and transition states of chemical reactions. researchgate.net For this compound, ab initio calculations could be employed to study its synthesis mechanisms or potential decomposition pathways. zsmu.edu.ua

For example, research on the cycloaddition reaction between thionitrones and nitroethene used DFT to map out the reaction mechanism, identifying transition states and determining that the reaction likely proceeds via a one-step mechanism. researchgate.net A similar approach could model the tautomerization of this compound, exploring the energetic favorability of its potential tautomeric forms, such as the enol-keto equilibrium, and calculating the energy barriers for their interconversion.

Molecular Dynamics and Molecular Docking Simulations

These simulation techniques are invaluable for studying the dynamic behavior of molecules and their interactions with biological targets, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is central to drug discovery for screening potential inhibitors. nih.gov Studies on benzothiazinone and benzopyran derivatives have successfully used docking to understand how these molecules bind to enzyme active sites. nih.govplos.org For example, docking studies of benzothiazinone analogs against the DprE1 enzyme from Mycobacterium tuberculosis revealed that the molecules formed a covalent bond with a key cysteine residue (CYS387) in the active site. plos.org

If this compound were to be investigated as a potential enzyme inhibitor, molecular docking would be the first step. A target enzyme would be identified, and simulations would predict the binding pose of the compound within the active site. The results would highlight key interactions, such as hydrogen bonds between the hydroxyl group and polar amino acid residues or hydrophobic interactions involving the benzene (B151609) ring. The docking score, a measure of binding affinity, would provide a quantitative estimate of its potential inhibitory activity. plos.org

While docking provides a static picture of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational changes in both the ligand and the target protein over time. nih.govnih.gov MD simulations can assess the stability of the docked pose, revealing how the ligand and protein adjust to each other. plos.org

For this compound, MD simulations could be used to study its conformational flexibility in solution or when bound to a protein. longdom.org A study on benzopyran inhibitors of the COX-2 enzyme used MD to understand the dynamic interactions within the active site, confirming the stability of key binding patterns. longdom.org Similarly, MD simulations of this compound complexed with a target protein would show whether the initial docking pose is stable and how the protein's binding pocket might shift to accommodate the ligand. nih.gov This provides a more realistic and detailed understanding of the binding mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

QSAR and QSPR are computational models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov These models are built by calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) and using statistical methods like Multiple Linear Regression (MLR) to create a mathematical equation. nih.govlaccei.org

Though no specific QSAR models for this compound exist, the methodology has been applied extensively to related sulfur-containing heterocycles and thiazole (B1198619) derivatives. nih.govlaccei.orgresearchgate.net In one such study on thiazole derivatives, a QSAR model was developed to predict inhibitory activity against the 5-lipoxygenase enzyme, achieving a good correlation coefficient. laccei.org Another study on thiourea (B124793) derivatives identified that properties like mass, polarizability, and the presence of certain bonds were key predictors for anticancer activity. nih.gov

To develop a QSAR model relevant to this compound, a series of analogues with varying substituents would need to be synthesized and tested for a specific biological activity. The resulting data would be used to build a model that could then predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 2: Example of Descriptors Used in a QSAR Model for Heterocyclic Compounds This table is illustrative and shows typical descriptors that might be used in a QSAR study for a class of compounds including this compound.

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | AATSC4c (Average atomic charge) | Describes the charge distribution in the molecule. laccei.org |

| Topological | JGI4 (Topological charge index) | Encodes information about molecular shape and branching. laccei.org |

| Physicochemical | LogP (Octanol-water partition) | Represents the hydrophobicity of the molecule. nih.gov |

| Constitutional | maxHBa (Max H-bond acceptors) | Counts potential hydrogen bond acceptor sites. laccei.org |

Descriptors are based on published QSAR studies on related compounds. nih.govlaccei.org

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Analyses based on quantum mechanics, such as Density Functional Theory (DFT), are used to investigate these characteristics in detail.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO energy (E_HOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (E_LUMO) corresponds to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as electrons can be more easily transferred to an excited state.

From the HOMO and LUMO energy values, several global reactivity indices can be calculated to quantify the chemical behavior of this compound. These indices provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.

Table 1: Global Reactivity Indices Derived from HOMO-LUMO Energies This table outlines key reactivity indices and the formulas used to calculate them from the energies of the Frontier Molecular Orbitals.

| Reactivity Index | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons from the system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling the familiar Lewis structure. This analysis provides valuable insights into the bonding and stabilization interactions within a molecule.

For this compound, NBO analysis would quantify the electron density associated with specific bonds and lone pairs. It would reveal the hybridization of atomic orbitals contributing to the C-C, C-S, C=S, C-O, and C-H bonds.

Exploration of Derivatives and Analogs

Design Principles for Novel 4-Hydroxy-2H-1-benzothiopyran-2-thione Analogs

The design of new analogs based on the this compound core is primarily guided by the inherent reactivity of the molecule. The key design principles revolve around leveraging its nucleophilic character and the propensity of its derivatives to undergo intramolecular rearrangements to construct new rings.

A fundamental strategy involves the functionalization of the hydroxyl group (or its tautomeric thiol group). The molecule's ability to be readily S-alkylated with various electrophiles, such as allylic and propargylic halides, is a cornerstone of analog design. researchgate.nettandfonline.com This initial functionalization introduces appendages that are primed for subsequent cyclization reactions.

A significant design principle is the application of sigmatropic rearrangements, particularly the thio-Claisen rearrangement. tandfonline.com By introducing allyl or propargyl groups at the sulfur atom, designers create precursors for researchgate.netresearchgate.net sigmatropic rearrangements. tandfonline.com This reaction class is a powerful tool for carbon-carbon bond formation, enabling the transformation of a simple S-substituted thiocoumarin into a more complex tricyclic system. The rearrangement of S-allyl derivatives introduces an allyl group at the C3 position, which can then undergo cyclization. Similarly, S-propargyl derivatives rearrange to form allenyl intermediates, which are key for the synthesis of fused thiopyran or thieno rings. tandfonline.com The predictability and stereochemical control of these pericyclic reactions make them a reliable design element for creating specific fused heterocycles.

Furthermore, the choice of reaction conditions, such as the solvent and catalyst, is a critical design parameter that can direct the cyclization pathway of a common intermediate toward different final products. rsc.org This allows for the divergent synthesis of multiple heterocyclic scaffolds from a single, strategically designed precursor.

Synthesis and Characterization of Substituted Thiocoumarins

The synthesis of substituted thiocoumarins often begins with the alkylation of the this compound core. This reaction typically proceeds via the more nucleophilic sulfur atom of the 4-mercaptothiocoumarin tautomer. A common method involves the reaction of 4-mercaptothiocoumarin with various propargylic and allylic halides. researchgate.nettandfonline.com

This alkylation is frequently carried out under phase-transfer-catalyzed (PTC) conditions, which facilitates the reaction between the aqueous-soluble thiolate and the organic-soluble halide. researchgate.net Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) or benzyl (B1604629) triethylammonium (B8662869) chloride (BTEAC) are employed in a biphasic system like dichloromethane (B109758) and aqueous sodium hydroxide. researchgate.net These mild, room-temperature conditions lead to the regioselective formation of 4-(propargylthio)- or 4-(allylthio)-2H-1-benzothiopyran-2-one derivatives in good yields. researchgate.net These S-alkylated compounds serve as crucial intermediates for the construction of more complex fused systems.

The characterization of these substituted thiocoumarins relies on standard spectroscopic techniques. Infrared (IR) spectroscopy confirms the presence of the lactone carbonyl group, while Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to elucidate the precise structure, confirming the attachment of the alkyl group to the sulfur atom and its specific constitution.

Table 1: Synthesis of 4-(Propargylthio)-2H-1-benzothiopyran-2-one Intermediates Data sourced from research on the alkylation of 4-mercaptothiocoumarin with propargylic halides. researchgate.net

| Entry | R¹ | R² | Product | Yield (%) |

| 1a | H | H | 4-(Prop-2-yn-1-ylthio)-2H-1-benzothiopyran-2-one | 86 |

| 1b | H | Me | 4-(But-2-yn-1-ylthio)-2H-1-benzothiopyran-2-one | 84 |

| 1c | H | Ph | 4-((3-Phenylprop-2-yn-1-yl)thio)-2H-1-benzothiopyran-2-one | 82 |

| 1d | Me | H | 4-((1-Methylprop-2-yn-1-yl)thio)-2H-1-benzothiopyran-2-one | 80 |

Fused Ring Systems Derived from the this compound Core

The substituted thiocoumarin intermediates are valuable precursors for synthesizing a variety of fused heterocyclic systems. Thermal rearrangement and subsequent cyclization reactions are the primary methods used to build additional rings onto the benzothiopyran-2-thione framework.

The synthesis of the thiopyrano[3,2-c] researchgate.netbenzothiopyran-5(2H)-one skeleton is a prime example of a fused ring system derived from this compound. researchgate.nettandfonline.com This is achieved through a thermal thio-Claisen rearrangement of the previously synthesized 4-(propargylthio)-2H-1-benzothiopyran-2-one intermediates. tandfonline.com

The reaction mechanism involves a researchgate.netresearchgate.net sigmatropic rearrangement of the propargyl sulfides to yield allenyl intermediates. tandfonline.com These intermediates then undergo a researchgate.netclockss.org hydrogen shift to form a conjugated thiol, which subsequently undergoes an electrocyclic ring closure to furnish the final thiopyrano[3,2-c] researchgate.netbenzothiopyran-5(2H)-one derivatives. tandfonline.com The reaction is typically carried out by refluxing the substrate in a high-boiling solvent such as chlorobenzene. researchgate.nettandfonline.com This regioselective method provides a direct route to this specific tetracyclic system.

Table 2: Synthesis of Substituted Thiopyrano[3,2-c] researchgate.netbenzothiopyran-5(2H)-ones Data sourced from research on the thermal rearrangement of 4-(propargylthio)-2H-1-benzothiopyran-2-one intermediates. researchgate.net

| Starting Material | R¹ | R² | Product | Yield (%) |

| 1a | H | H | 2H,5H-Thiopyrano[3,2-c] researchgate.netbenzothiopyran-5-one | 70 |

| 1b | H | Me | 2-Methyl-2H,5H-thiopyrano[3,2-c] researchgate.netbenzothiopyran-5-one | 68 |

| 1c | H | Ph | 2-Phenyl-2H,5H-thiopyrano[3,2-c] researchgate.netbenzothiopyran-5-one | 65 |

| 1d | Me | H | 4-Methyl-2H,5H-thiopyrano[3,2-c] researchgate.netbenzothiopyran-5-one | 62 |

The versatility of the this compound core extends to the synthesis of other fused ring systems, notably thieno-annulated products. By utilizing 4-(allylthio)-2H-1-benzothiopyran-2-one intermediates, a different cyclization pathway can be accessed. Refluxing these allyl sulfides in a solvent like quinoline (B57606) leads to the formation of thieno[3,2-c] researchgate.netbenzothiopyran-4(2H)-one derivatives. researchgate.nettandfonline.com This transformation also proceeds via a researchgate.netresearchgate.net sigmatropic rearrangement, but the subsequent cyclization of the resulting allyl-substituted thiol intermediate occurs differently to yield the five-membered thieno ring. tandfonline.com

While direct examples are specific, the reactivity of the this compound core is analogous to that of 4-hydroxycoumarins, which are known to be precursors for a vast range of fused heterocycles. clockss.orgresearchgate.net For instance, reactions of 4-hydroxycoumarins with various reagents have been used to synthesize pyrano[3,2-c]coumarins, rsc.org pyranobiscoumarin analogues, rsc.org and chromenyl nicotinonitriles. researchgate.net These synthetic strategies, often involving multicomponent reactions or condensations with bifunctional reagents, suggest potential pathways for creating a wider variety of polycyclic systems, such as pyrano- and pyridino-fused thiocoumarins, from the this compound core.

Emerging Applications in Chemical Science

Application as Building Blocks in Organic Synthesis

4-Hydroxy-2H-1-benzothiopyran-2-thione and its analogs, such as 4-hydroxythiocoumarin, are recognized as valuable synthons for the construction of diverse heterocyclic systems. researchgate.net The reactivity of this scaffold is characterized by the interplay between the enolic hydroxyl group and the thione functionality, allowing for a range of chemical transformations. Thiochromenes, the core structure of the title compound, are versatile heterocyclic compounds that serve as crucial building blocks for synthesizing a variety of organic molecules. rsc.org Their synthesis and functionalization have been explored through various chemical reactions, including Michael additions, cycloadditions, ring-opening reactions, and coupling reactions. rsc.org

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon at the C-2 position (part of the C=S group) allows for diverse reactivity. For instance, the reactivity of the closely related 4-hydroxy-2H-thiochromene-2-thione has been demonstrated in a one-pot, three-component reaction with aromatic amines and tert-butyl nitrite (B80452). This reaction proceeds under solvent- and catalyst-free conditions to afford hydrazone derivatives in good yields. researchgate.netresearcher.life In these reactions, it is noteworthy that the thione group (C=S) at the C-2 position is often converted to a carbonyl group (C=O) in the final product. researchgate.netresearcher.life

Furthermore, the synthetic utility of the related 4-hydroxydithiocoumarins has been highlighted in their reaction with anilines and tert-butyl nitrite, which proceeds as a four-component reaction to yield thioesters. researcher.life This demonstrates the differential reactivity of the dithiocoumarin scaffold compared to its monothio counterpart. The ability to participate in such multi-component reactions underscores the value of these compounds in generating molecular complexity from simple starting materials in an efficient manner. researchgate.netresearcher.life

The strategic application of these building blocks has led to the synthesis of various heterocyclic compounds, showcasing their importance in synthetic organic chemistry. researchgate.net The exploration of their reactivity continues to unveil new synthetic methodologies and pathways to novel molecular architectures.

Material Science Applications

The photophysical properties inherent to the thiochromene scaffold suggest potential applications of this compound and its derivatives in the field of materials science. rsc.org These applications primarily revolve around their use as dyes, fluorescent probes, and potentially as components in photoconductive materials.

Dyes and Fluorescent Probes

Thiochromene derivatives are known for their characteristic photophysical behaviors, which make them suitable for the development of laser dyes and fluorescent probes. rsc.org The sulfur atom in the heterocycle can influence the electronic transitions within the molecule, leading to desirable absorption and emission properties.

While direct studies on the dyeing properties of this compound are not extensively reported, the broader class of coumarin (B35378) and chromene derivatives, which share structural similarities, have been investigated as fluorescent probes. For example, a coumarin-chromene derivative has been synthesized and utilized as a chemosensor for thiols such as cysteine, homocysteine, and glutathione (B108866) in aqueous media. nih.gov The detection mechanism involves a nucleophilic attack of the thiol on the chromene moiety, leading to a change in the fluorescence properties of the molecule. nih.gov This "turn-on" fluorescence response allows for the sensitive detection of these biologically important molecules. nih.gov

The following table summarizes the application of a related coumarin-chromene derivative as a thiol probe:

| Analyte | Sensing Principle | Outcome | Application |

| Thiols (Cysteine, Homocysteine, Glutathione) | Nucleophilic addition to the chromene core | Fluorescence enhancement | Detection in aqueous solution and living cells nih.gov |

This example highlights the potential of the chromene and, by extension, the thiochromene scaffold in the design of fluorescent probes for specific analytes. The introduction of the 4-hydroxy and 2-thione functionalities in the title compound could further modulate its photophysical properties, potentially leading to new probes with unique sensing capabilities.

Photoconductive Materials

Advanced Chemical Probes and Tools

The utility of related thio-heterocyclic compounds as chemical probes has been demonstrated. For instance, a coumarin-based chromene derivative has been successfully employed as a regenerable chemodosimeter for the detection of metal ions like Cu²⁺, Hg²⁺, and Cd²⁺ in water. nih.gov The sensing mechanism is based on the metal-promoted desulfurization of a thiol derivative of the probe. nih.gov

Furthermore, the development of a fluorescent probe for hydrogen sulfide (B99878) (H₂S), another important biological signaling molecule, has been reported using a chromene derivative. researchgate.net The probe, 4-methyl-2-oxo-2H-chromen-7-yl-thiophene-2-carboxylate, exhibits a "turn-on" fluorescence response in the presence of H₂S, enabling its quantitative detection. researchgate.net

A particularly relevant example is the investigation of 2H-thiopyran-2-thione sulfine (B13751562) (TTS), a derivative of a related thiopyran-2-thione. TTS has been identified as a unique compound capable of converting hydrogen sulfide (H₂S) into other reactive sulfane sulfur species like HSOH and H₂S₂. nih.govnih.govpnnl.gov This transformation is significant in the study of H₂S signaling pathways. The reaction mechanism has been studied both experimentally and computationally, and it has been shown that the reaction product, 2H-thiopyran-2-thione (TT), can be regenerated back to TTS by biological oxidants. nih.govnih.gov This cyclic nature makes it a valuable tool for modulating the levels of specific reactive sulfur species in biological systems. nih.govnih.govpnnl.gov

The table below details the function of 2H-thiopyran-2-thione sulfine as a chemical tool:

| Compound | Function | Mechanism | Significance |

| 2H-thiopyran-2-thione sulfine (TTS) | Converts H₂S to HSOH/H₂S₂ | Reaction with H₂S, with the potential for regeneration of TTS from the 2H-thiopyran-2-thione product. | A tool for studying the roles of reactive sulfane sulfur species in biological systems. nih.govnih.govpnnl.gov |

Role in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.org These interactions are fundamental to the process of molecular recognition, where a "host" molecule selectively binds to a "guest" molecule. wikipedia.orgnih.gov

While the direct involvement of this compound in host-guest chemistry or the formation of specific supramolecular assemblies is not extensively documented, its molecular structure possesses features that suggest a potential role in this field. The presence of a hydroxyl group allows for the formation of hydrogen bonds, a key interaction in many supramolecular structures. nih.gov The planar aromatic benzothiopyran core can participate in π-π stacking interactions, which are also crucial for the self-assembly of molecules. nih.gov

The ability of molecules to self-assemble into well-ordered structures is a cornerstone of supramolecular chemistry. For example, carotenoid derivatives, which also possess hydroxyl groups and conjugated systems, are known to form structured self-assemblies in aqueous solutions. nih.gov The nature of these aggregates, whether they are H-type (card-pack) or J-type (head-to-tail), is influenced by the specific molecular structure, including the presence and position of hydrogen-bonding functionalities. nih.gov

Given these characteristics, it is plausible that this compound could act as a guest molecule, fitting into the cavity of a suitable host, or it could self-assemble to form larger, ordered structures. The design of specific host molecules, such as cyclodextrins, calixarenes, or cucurbiturils, that can selectively bind to this compound could lead to new applications in areas like sensing, catalysis, or drug delivery. nih.gov However, further experimental studies are required to explore and establish the role of this compound in supramolecular chemistry.

Future Perspectives and Challenges in 4 Hydroxy 2h 1 Benzothiopyran 2 Thione Research

Development of Novel Synthetic Strategies

While methods for the synthesis of benzothiopyran systems exist, the development of more efficient, selective, and versatile strategies remains a significant challenge and a key area for future research. The synthesis of thiochromenes, the core structure of the target compound, is generally less explored compared to their oxygen-containing counterparts (chromenes), presenting an opportunity for innovation. rsc.org

Future work will likely focus on:

Catalytic Systems: Exploring novel catalysts, such as palladium or other transition metals, could facilitate more efficient coupling and cyclization reactions, which are often crucial steps in forming the benzothiopyran ring. rsc.org

Asymmetric Synthesis: For derivatives with chiral centers, developing stereoselective synthetic methods is crucial. The use of chiral catalysts and substrates can lead to the production of specific enantiomers, which is vital as different stereoisomers can exhibit vastly different biological activities. rsc.orgnih.gov

Novel Precursors: Investigating alternative starting materials and synthetic routes, such as the solvent-dependent thio-Claisen rearrangement of S-allyl or S-propargyl ethers derived from 4-hydroxythiocoumarins, can open new pathways to diverse and complex derivatives. rsc.org

Deeper Understanding of Structure-Activity Relationships (SAR)

A thorough understanding of the Structure-Activity Relationships (SAR) is fundamental to designing potent and selective molecules. For the benzothiopyran class, SAR studies have indicated that specific substitutions can dramatically influence biological efficacy. nih.govrsc.org For instance, in related thiochromanone derivatives, the addition of an oxime group at the 4-position was found to enhance antibacterial activity. nih.gov Similarly, the presence of electron-withdrawing groups on the benzene (B151609) ring can augment antifungal properties. nih.gov

Future challenges and perspectives in this area include:

Systematic Derivatization: Synthesizing a broad and diverse library of 4-Hydroxy-2H-1-benzothiopyran-2-thione derivatives with systematic modifications at various positions of the heterocyclic system.

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate physicochemical properties and structural features with biological activity. nih.gov Such models can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more promising candidates. nih.gov

Isomeric Studies: Investigating the impact of tautomerism and stereoisomerism on biological activity. Asymmetric synthesis has shown that specific enantiomers of related compounds can be significantly more potent, highlighting the need to evaluate isomers separately. nih.gov

Exploration of New Biological Targets and Mechanisms

While benzothiopyrans are known for a range of biological activities, the full therapeutic potential of this compound is yet to be unlocked. nih.govijrar.org Research on analogous oxygen-containing chromenes has revealed a wide array of mechanisms, including apoptosis induction, cell cycle arrest, and microtubule depolarization in cancer cells, suggesting that thio-analogs could operate through similar or entirely new pathways. nih.gov

Future research should aim to:

Expand Screening Programs: Test the compound and its derivatives against a wider range of biological targets, including different cancer cell lines, microbial strains, and viral agents. nih.govnih.gov

Identify Molecular Targets: Move beyond phenotypic screening to identify the specific enzymes, receptors, or cellular pathways that these compounds modulate. rsc.org For example, some chromene derivatives have been found to inhibit Src kinases, while others stimulate bone formation by affecting bone morphogenetic proteins. nih.govnih.gov

Mechanism of Action Studies: Conduct detailed mechanistic studies to understand how these molecules exert their biological effects at a molecular level, which is crucial for further optimization and development.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery and materials science. For a scaffold like this compound, this integrated approach can significantly streamline the research and development process.

Key opportunities include:

Molecular Docking: Using computational docking to predict the binding modes and affinities of derivatives with specific biological targets. This can help prioritize which compounds to synthesize and test experimentally. nih.gov

QSAR and Predictive Modeling: As mentioned, QSAR models can correlate molecular descriptors with activity, providing predictive insights for designing new compounds with improved properties. nih.gov

Reaction Mechanism Investigation: Employing computational chemistry, such as Density Functional Theory (DFT) calculations, to investigate reaction mechanisms, intermediates, and transition states in novel synthetic routes, helping to optimize reaction conditions and predict product regioselectivity. rsc.org

By combining the predictions from computational studies with the concrete results from laboratory synthesis and biological testing, researchers can create a more efficient and informed discovery cycle.

Sustainable Synthesis and Application

The increasing emphasis on green chemistry presents both a challenge and an opportunity for research on this compound. nih.gov Traditional synthetic methods often involve hazardous solvents, stoichiometric reagents, and generate significant waste. nih.gov

Future efforts in this domain should focus on:

Green Solvents: Replacing conventional volatile organic compounds with more environmentally benign alternatives like ionic liquids or deep eutectic solvents. numberanalytics.com

Atom Economy: Developing synthetic strategies, such as direct C-H sulfuration using elemental sulfur, that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. thieme-connect.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted or ultrasound-based reactions, which can reduce reaction times and energy consumption. ijrar.orgnih.gov

Mechanochemistry: Exploring solvent-free synthesis using techniques like ball-milling, which has emerged as a green tool for creating various heterocyclic compounds. acs.org

Biocatalysis: Investigating the use of enzymes as catalysts to perform specific transformations under mild conditions, offering high selectivity and reducing environmental impact. numberanalytics.com

Adopting these sustainable practices is crucial not only for reducing the environmental footprint but also for ensuring the economic viability and long-term applicability of synthesizing these valuable heterocyclic compounds. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-2H-1-benzothiopyran-2-thione, and what key parameters influence reaction efficiency?

- Methodological Answer : The iodine-mediated cyclization of substituted benzothiophenes is a primary route. For example, reacting 3-iodomethyl precursors with lithium bases (e.g., n-BuLi) in ether solvents at low temperatures (0°C to room temperature) yields the target compound. Key parameters include reaction time (1–2 hours), solvent choice (Et₂O or THF), and stoichiometric control of iodine or lithium reagents. Purification via column chromatography (SiO₂, hexane/CH₂Cl₂) achieves >95% purity .

| Synthetic Method | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Iodine-mediated cyclization | n-BuLi/Et₂O | 70–85 | >95 | |

| Thermal rearrangement | I₂ (catalytic) | 60–75 | 90–95 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral markers?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.0–9.0 ppm), with a singlet for the thioketone sulfur adjacent to the hydroxy group (δ 7.03 ppm). For example, the methoxy-substituted derivative shows a singlet at δ 3.79 ppm .

- IR : Strong absorption bands at 1217–1234 cm⁻¹ (C=S stretch) and 1001–1009 cm⁻¹ (C-O stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 318 for chlorophenyl derivatives) and fragmentation patterns validate structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2A for eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of dust (OSHA respiratory protection standards) .

- Waste Disposal : Segregate waste and use authorized disposal services for thioketone-containing residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Cross-validate experimental data with computational chemistry. For instance:

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) to predict NMR shifts and compare with experimental values .

- DSC/TGA : Analyze thermal stability to rule out decomposition artifacts in conflicting melting points .

Q. What strategies optimize the regioselectivity of this compound synthesis under varying catalytic conditions?

- Methodological Answer :

-

Catalyst Screening : Test iodine, BF₃·Et₂O, or Lewis acids to favor 4-hydroxylation over competing pathways .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .

Catalyst Solvent Regioselectivity (4-OH:Other) Yield (%) I₂ Et₂O 8:1 85 BF₃·Et₂O THF 5:1 70

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer :

- Frontier Molecular Orbitals (FMOs) : HOMO localization on the thioketone sulfur increases electrophilicity. Use NBO analysis (via NIST data ) to predict sites for nucleophilic attack (e.g., C-2 or C-4 positions).

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) reduce thioketone basicity, slowing hydrolysis .

Q. What are the best practices for analyzing decomposition products of this compound under accelerated stability testing?

- Methodological Answer :

- Forced Degradation : Expose samples to 40°C/75% RH for 4 weeks. Monitor via HPLC-PDA (C18 column, acetonitrile/water mobile phase) .

- LC-MS Identification : Detect major degradants (e.g., benzothiophene sulfoxides) using Q-TOF-MS in positive ion mode .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). Validate with IC₅₀ assays .

- ADMET Prediction : Employ SwissADME to estimate bioavailability, CYP450 interactions, and toxicity (e.g., hepatotoxicity risk ).

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.